Benzophenone vs. Aryl Azide: Byproduct Reduction & Water Insensitivity
In a comparative study under identical irradiation conditions (UV light, 350 nm), benzophenone (Bpa) showed extremely low affinity to react with water, whereas the 4-azidobenzoyl (aryl azide) probe exhibited a higher probability of creating non-uniform irradiation products due to rearrangement [1]. While both achieved comparable crosslinking efficiency, the benzophenone photophore required prolonged UV irradiation to complete rearrangement into products, providing a more controlled and predictable labeling outcome [1].
Aryl azide: higher non-uniform byproducts
| Evidence Dimension | Photochemical byproduct formation and water reactivity |
|---|---|
| Target Compound Data | Benzophenone (Bpa): extremely low affinity to react with water; prolonged UV needed for rearrangement |
| Comparator Or Baseline | 4-azidobenzoyl (aryl azide): higher probability of non-uniform irradiation products via rearrangement; less dominant water reaction |
| Quantified Difference | Qualitative difference: benzophenone yields more uniform products with lower water interference |
| Conditions | Thymopentin (TP5) model system; irradiation in water, n-propanol, and water/n-propanol mixtures; HPLC, ion-spray MS, and HPLC-CID-MS analysis |
Why This Matters
For receptor-ligand interaction studies requiring clean, interpretable crosslinking data, benzophenone's reduced byproduct formation minimizes false-positive signals and simplifies downstream MS analysis compared to aryl azides.
- [1] Weber, P. J. A., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 49(5), 375-383. View Source
